11-A-Hydroxy canrenone methyl ester
Overview
Description
11-α-Hydroxy canrenone methyl ester is a steroidal compound that has been the subject of various studies due to its potential pharmacological properties. The compound is a derivative of canrenone, which is itself a known active metabolite of spironolactone, a medication used primarily as a diuretic and antihypertensive agent. The modification of canrenone by the introduction of a hydroxy group at the 11-alpha position is of particular interest due to the potential enhancement of its biological activity.
Synthesis Analysis
The synthesis of related steroidal compounds has been explored through different methods. For instance, a steroidal acid ester, methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate, was synthesized using three different routes, including oxidation and rearrangement reactions, as well as selective oxidation with sulfur trioxide-pyridine complex . Although this is not the exact compound , the methodologies applied for its synthesis could potentially be adapted for the synthesis of 11-α-Hydroxy canrenone methyl ester.
Molecular Structure Analysis
The molecular structure of the hydroxylated canrenone derivative was confirmed using two-dimensional NMR proton-proton correlation techniques . This analytical method is crucial for verifying the structural integrity of the synthesized compound and ensuring that the desired modifications, such as the 11-α hydroxylation, have been successfully achieved.
Chemical Reactions Analysis
The biotransformation of canrenone to its 11-α hydroxylated derivative has been achieved using the fungus Aspergillus ochraceus, which indicates that the compound undergoes enzymatic hydroxylation . This process is significant as it provides an alternative to chemical synthesis, potentially offering a more selective and environmentally friendly approach to obtaining the hydroxylated product.
Physical and Chemical Properties Analysis
The physical properties of the hydroxylated canrenone, such as its melting point and specific optical rotation, have been characterized, with the purified crystals showing a melting point of 240°C and an optical rotation of -12.825° in ethyl acetate . These properties are important for the identification and quality control of the compound. The high purity of the hydroxycanrenone, as indicated by HPLC analysis, suggests that the biotransformation and purification processes are effective in yielding a product suitable for further study or potential therapeutic use .
Scientific Research Applications
Identification and Quantification Techniques
Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone
A study by Huang et al. (2011) presented a method for the simultaneous identification and quantification of canrenone and its biotransformed product, 11-α-hydroxy-canrenone, utilizing high-performance liquid chromatography with ultraviolet detector (HPLC-UVD) and mass spectrometry (LC-MS) methods. The method showed strong linearity, recovery, and precision, making it a robust approach for determining canrenone and its bio-transformed product, 11-α-hydroxy-canrenone (Huang et al., 2011).
Bioprocess Optimization for 11-α Hydroxylation of Canrenone
High-Yielding Bioprocess for 11-α Hydroxylation of Canrenone
Contente et al. (2016) developed a high-yielding bioprocess for 11-α hydroxylation of canrenone using Aspergillus ochraceus ATCC 18500. The process involved optimizing fermentation and biotransformation conditions, including using oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent, to achieve high selectivity and yield of the desired product (Contente et al., 2016).
Safety And Hazards
Future Directions
As an intermediate in the synthesis of Eplerenone, a cardiovascular drug, 11-A-Hydroxy canrenone methyl ester has potential applications in the treatment of primary hypertension and heart failure post-myocardial infarction . Eplerenone is the first approved selective aldosterone receptor antagonist , indicating a promising future direction for this compound.
properties
IUPAC Name |
methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRZOTRVTMRC-IIYDDONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348419 | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-A-Hydroxy canrenone methyl ester | |
CAS RN |
192704-56-6 | |
Record name | 11α-Hydroxymexrenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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